molecular formula C11H15NO3 B8447271 2-Tert-butyl-5-methoxy-isonicotinic acid

2-Tert-butyl-5-methoxy-isonicotinic acid

Cat. No.: B8447271
M. Wt: 209.24 g/mol
InChI Key: MLLMSTMETJZJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-methoxy-isonicotinic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-tert-butyl-5-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-11(2,3)9-5-7(10(13)14)8(15-4)6-12-9/h5-6H,1-4H3,(H,13,14)

InChI Key

MLLMSTMETJZJPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above nitrile (1.10 g, 5.68 mmol) was dissolved in aqueous sulfuric acid (9.0 M in water, 6.0 mL) and heated to 120° C. for 8 h. The solution was cooled to room temperature and NaOH (˜2.0 g) was added slowly to neutralize the solution. The mixture was then diluted with an equal volume of saturated aqueous KH2PO4 and extracted several times with 25% 2-propanol in chloroform. The extracts were combined, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 2-tert-butyl-5-methoxy-isonicotinic acid (1.09 g, 92%) as a pale brown solid which was utilized without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The above nitrile (1.10 g, 5.68 mmol) was dissolved in H2SO4 (9.0 M, 6.0 mL) and heated to 120° C. for 8 h. The solution was cooled to rt and NaOH (˜2.0 g) was added slowly to neutralize the solution. The mixture was then diluted with an equal volume of saturate KH2PO4 and extracted several times with 25% 2-propanol in chloroform. The extracts were combined, dried over Na2SO4, filtered, and concentrated to provide 2-tert-butyl-5-methoxy-isonicotinic acid (1.09 g, 92%) as a pale brown solid which was utilized without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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